![molecular formula C34H22N2 B13349491 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives.
科学研究应用
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole transport material, facilitating the movement of positive charge carriers. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
- 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl
Uniqueness
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is unique due to its specific structural arrangement, which imparts distinct optoelectronic properties. Its high charge carrier mobility and stability make it particularly valuable in the development of advanced electronic devices.
属性
分子式 |
C34H22N2 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
10-(9-phenylcarbazol-3-yl)-7H-benzo[c]carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-9-25(10-3-1)36-32-13-7-6-12-27(32)28-20-24(16-19-33(28)36)23-15-17-30-29(21-23)34-26-11-5-4-8-22(26)14-18-31(34)35-30/h1-21,35H |
InChI 键 |
JOLYNZMCNGCNGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C82 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


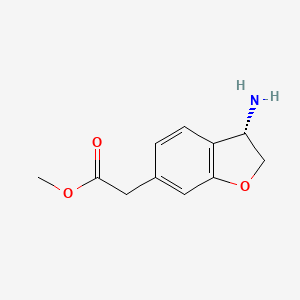
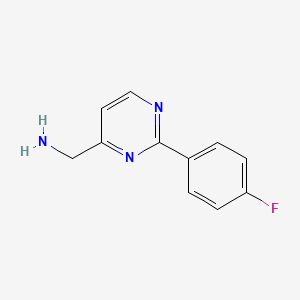
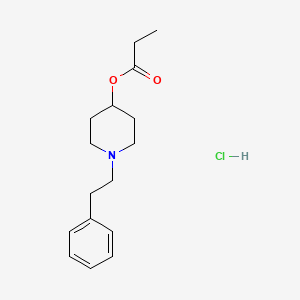
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)

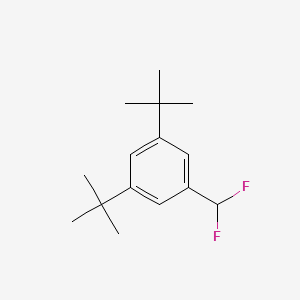
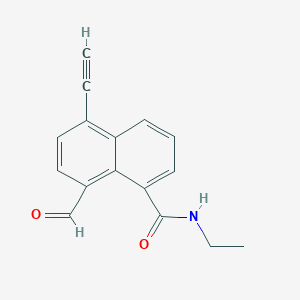
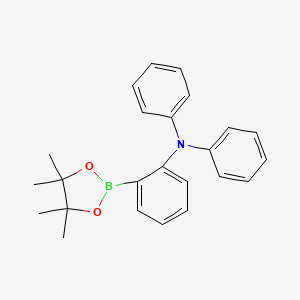
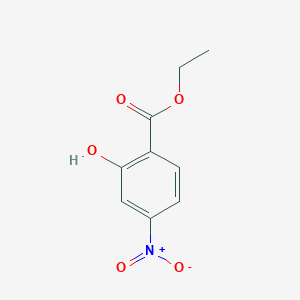
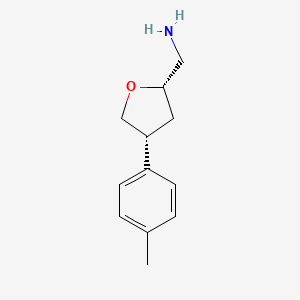
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
